5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique molecular structure, which incorporates sulfur, nitrogen, and oxygen atoms. Its IUPAC name reflects its intricate arrangement of functional groups and rings, indicating its potential for diverse chemical reactivity and biological activity. The compound is classified as a tricyclic structure due to the presence of three interlinked rings, which is significant in medicinal chemistry for its potential therapeutic applications.
Methods of Synthesis:
The synthesis of 5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one can be achieved through several methods:
Technical Details:
The synthesis typically requires careful control of reaction conditions such as temperature, pressure, and the presence of solvents to ensure high yields and purity of the product. Common reagents may include oxidizing agents for introducing oxygen functionalities and reducing agents for modifying sulfur states.
Structure:
The molecular formula for 5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one is with a molecular weight of approximately 348.5 g/mol.
Structural Data:
The compound features:
The InChI string is InChI=1S/C17H20N2O2S2/c1-3-9-19-16(21)14-12-7-5-4-6-8-13(12)23-15(14)18-17(19)22-10-11(2)20/h3H,1,4-10H2,2H3, which provides a unique identifier for this compound in chemical databases.
Reactions:
5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one can undergo various chemical reactions:
Technical Details:
The major products formed from these reactions depend on the specific conditions employed, including temperature and the choice of reagents.
The mechanism of action for 5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one involves interactions with biological molecules at a molecular level:
Data on specific targets and pathways are still under investigation but suggest a role in therapeutic applications.
Physical Properties:
The compound is expected to exhibit distinct physical properties such as solubility in organic solvents due to its hydrophobic regions and melting point characteristics influenced by its complex structure.
Chemical Properties:
Key chemical properties include:
Relevant data from studies indicate that the compound's stability can vary based on environmental conditions such as pH and temperature.
Scientific Uses:
5-[(2-Oxopropyl)sulfanyl]-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one has several potential applications:
CAS No.: 14970-71-9
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 18455-58-8
CAS No.: 73545-11-6
CAS No.: 194-03-6